(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a benzofuran-2-ylmethylidene group at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl substituent at position 6. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-8-7-16-21(25)20(12-15-11-14-5-1-2-6-19(14)26-15)27-22(16)17(18)13-23-9-3-4-10-23/h1-2,5-8,11-12,24H,3-4,9-10,13H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULMPQMAVSEZST-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata. These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense.
Mode of Action
The compound interacts with its targets through a process of controlled hydroxylation. This interaction results in the production of hydroxylated diterpene derivatives. These derivatives inhibit sphingolipid biosynthesis in herbivores, thereby providing a defensive function for the plant.
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway in herbivores. The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets inhibit this pathway, leading to a decrease in sphingolipid production. This inhibition disrupts the normal functioning of the herbivores, providing a defensive advantage to the plant.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzofuran derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s unique structural features, including its benzofuran rings and hydroxyl groups.
Cellular Effects
It may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents an overview of its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate benzofuran and pyrrolidine moieties. A notable method includes the [3+2] azomethine ylide cycloaddition reaction, which has been shown to yield derivatives with high efficiency and purity. The resultant compounds often exhibit significant structural complexity, contributing to their biological efficacy.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of benzofuran derivatives against various cancer cell lines. For instance, compounds derived from similar structural frameworks have demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4e | CT26 | 8.31 ± 0.64 |
| 4s | CT26 | 5.28 ± 0.72 |
| 4b | HeLa | 15.14 ± 1.33 |
| 4c | HeLa | 10.26 ± 0.87 |
These findings suggest that the introduction of electron-donating groups enhances the activity against cancer cells, possibly through improved binding interactions with target proteins involved in tumor growth and proliferation .
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have also exhibited promising antimicrobial activities . For example, studies have shown that certain benzofuran-based compounds possess significant inhibitory effects against Mycobacterium tuberculosis and various fungal strains.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3 | M. tuberculosis H37Rv | 8 µg/mL |
| Compound 4 | M. tuberculosis H37Rv | 2 µg/mL |
| Compound 6 | C. albicans | MIC not specified |
The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring can significantly influence antimicrobial potency .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antitumor Mechanism : Molecular docking studies suggest that these compounds may interact with key amino acid residues in antitumor target proteins via hydrogen bonding, leading to inhibition of cancer cell proliferation.
- Antimicrobial Mechanism : The antimicrobial effects may arise from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Case Studies
Case Study 1: Anticancer Evaluation
A recent investigation into a series of benzofuran derivatives revealed that compound 8 exhibited significant cytotoxicity against hepatocellular carcinoma and cervical cancer cell lines, with detailed mechanistic studies confirming its mode of action through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study focused on the evaluation of a new class of benzofuran hybrids against M. tuberculosis showed that certain derivatives not only inhibited bacterial growth effectively but also maintained low toxicity towards mammalian cells, indicating their potential as therapeutic agents in treating infections without significant side effects .
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
It features:
- Benzofuran rings : Known for their diverse biological activities.
- Pyrrolidine group : Contributes to the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.
- Anti-inflammatory Properties : Similar benzofuran derivatives have been reported to reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
- Antioxidant Effects : The compound may protect cells from oxidative stress, thereby reducing the risk of chronic diseases.
Case Study 1: Anticancer Activity
A study demonstrated that a related benzofuran derivative exhibited an IC50 value significantly lower than doxorubicin against human cancer cell lines. This suggests that specific substituents on the benzofuran core enhance cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design.
Case Study 2: Anti-inflammatory Effects
Investigations into related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This highlights the potential of these compounds in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant | Protects against oxidative stress | |
| Anti-inflammatory | Reduces TNF and IL-1 levels | |
| Antimicrobial | Exhibits activity against bacterial strains |
Structure-Activity Relationships (SAR)
The following table summarizes the relationship between structural variations and biological activities:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Pyrrolidine moiety | 10 | Antioxidant |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structurally analogous compounds share the benzofuran-3(2H)-one core but differ in substituents at positions 2 and 7. Key comparisons include:
Table 1: Structural Features of Benzofuran-3(2H)-one Derivatives
Key Observations:
- Position 7 Variations : The pyrrolidinyl group (target) offers moderate basicity and flexibility, contrasting with the piperidinyl (Ev6) and hydrophilic piperazinyl (Ev7) groups. The methyl group in Ev8 reduces steric hindrance but limits hydrogen-bonding capacity.
Physicochemical Properties Analysis
Limited melting point (m.p.) and solubility data are available, but substituent effects can be inferred:
Table 2: Substituent Impact on Properties
| Compound | Position 2 Electronic Effects | Position 7 Polarity | Predicted Solubility |
|---|---|---|---|
| Target | Electron-rich (benzofuran) | Moderate (pyrrolidine) | Moderate in polar solvents |
| Ev6 | Moderate (thienyl) | Low (piperidinyl) | Low to moderate |
| Ev7 | Neutral (aryl) | High (hydroxyethylpiperazine) | High in aqueous media |
| Ev8 | Electron-donating (methoxy) | Very low (methyl) | Low |
- Hydrophilicity : Ev7’s hydroxyethylpiperazinyl group likely enhances water solubility compared to the target’s pyrrolidinyl group.
Spectroscopic Data and Functional Group Influence
IR and NMR data from analogous compounds highlight substituent-driven spectral differences:
Table 3: Spectroscopic Comparisons
- IR: The target’s hydroxyl and carbonyl peaks align with Ev8, but absence of cyano (Ev2) or sulfonyl (Ev3) groups simplifies its spectrum.
- NMR : The benzofuran-2-yl group in the target causes distinct aromatic shifts compared to Ev6’s thienyl or Ev8’s methoxyphenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
